2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride to form the intermediate N-(benzenesulfonyl)-3-methoxyaniline. This intermediate is then reacted with tert-butylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include the use of an organic solvent like dichloromethane and maintaining the reaction mixture at a low temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of 2-[N-(benzenesulfonyl)-3-hydroxyanilino]-N-tert-butylacetamide.
Reduction: Formation of this compound sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and thereby affecting the pH regulation in cancer cells . This inhibition can lead to reduced tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-3-methoxyaniline: Lacks the tert-butylacetamide moiety.
N-(benzenesulfonyl)-3-hydroxyaniline: Contains a hydroxyl group instead of a methoxy group.
N-(benzenesulfonyl)-3-methoxyanilino]-N-methylacetamide: Contains a methyl group instead of a tert-butyl group.
Uniqueness
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide is unique due to the presence of the tert-butylacetamide moiety, which can influence its solubility, stability, and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(15-9-8-10-16(13-15)25-4)26(23,24)17-11-6-5-7-12-17/h5-13H,14H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRBCVKQKCZYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365013 | |
Record name | 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-43-6 | |
Record name | 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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